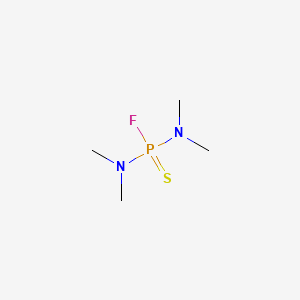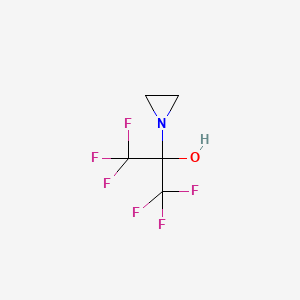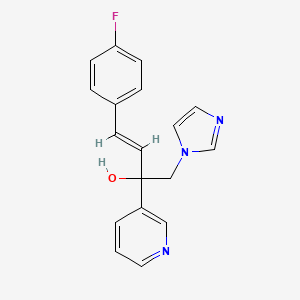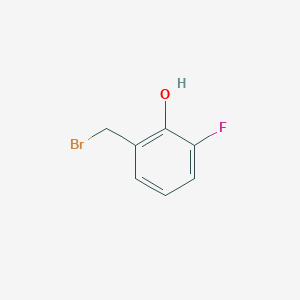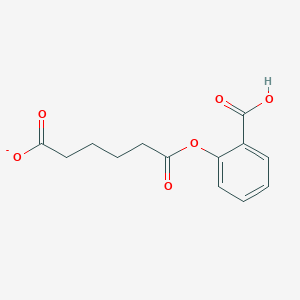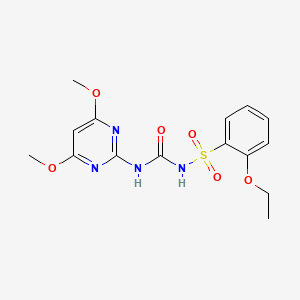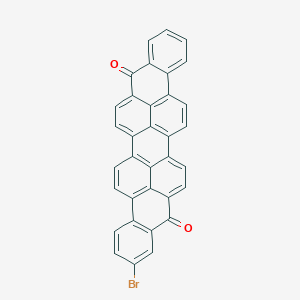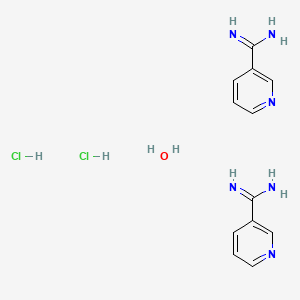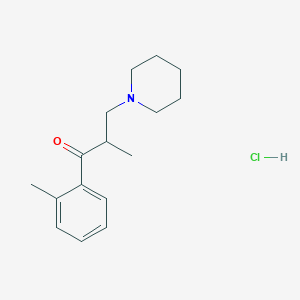
2-Tolperisone Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tolperisone Hydrochloride, also known as 2-methyl-1-(4-methylphenyl)-3-(1-piperidyl)propan-1-one hydrochloride, is a centrally acting muscle relaxant. It is primarily used to treat increased muscle tone associated with neurological diseases. This compound has been in clinical use since the 1960s and is known for its ability to block sodium and calcium channels, which contributes to its muscle relaxant properties .
Métodos De Preparación
The synthesis of 2-Tolperisone Hydrochloride involves several steps. One common method includes the reaction of 4-methylpropiophenone with piperidine in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. Industrial production methods often involve wet granulation and compression techniques to formulate the compound into film-coated tablets .
Análisis De Reacciones Químicas
2-Tolperisone Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation, which can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives. Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation
Aplicaciones Científicas De Investigación
2-Tolperisone Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving the synthesis and reactivity of β-aminoketones.
Biology: Research has focused on its effects on muscle tone and its potential use in treating spasticity and related conditions.
Medicine: It is widely used in the treatment of neurological disorders that cause increased muscle tone, such as multiple sclerosis and spinal cord injuries.
Industry: The compound is used in the formulation of various pharmaceutical products, including sustained-release tablets .
Mecanismo De Acción
The precise mechanism of action of 2-Tolperisone Hydrochloride is not completely understood. it is known to block voltage-gated sodium and calcium channels, which reduces the release of neurotransmitters and decreases muscle tone. The compound has a high affinity for nervous system tissues, particularly the brain stem, spinal cord, and peripheral nerves .
Comparación Con Compuestos Similares
2-Tolperisone Hydrochloride is often compared with other centrally acting muscle relaxants, such as eperisone and tizanidine. While all these compounds share similar muscle relaxant properties, this compound is unique in its specific inhibition of central nervous system synapses and its ability to block both sodium and calcium channels. This dual action makes it particularly effective in treating spasticity .
Similar Compounds
- Eperisone
- Tizanidine
- Baclofen
- Methocarbamol
These compounds differ in their specific mechanisms of action and clinical applications, but all are used to manage muscle spasticity and related conditions .
Propiedades
Fórmula molecular |
C16H24ClNO |
|---|---|
Peso molecular |
281.82 g/mol |
Nombre IUPAC |
2-methyl-1-(2-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO.ClH/c1-13-8-4-5-9-15(13)16(18)14(2)12-17-10-6-3-7-11-17;/h4-5,8-9,14H,3,6-7,10-12H2,1-2H3;1H |
Clave InChI |
MIOHYDSPZNIQNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)C(C)CN2CCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





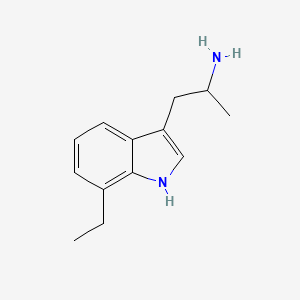
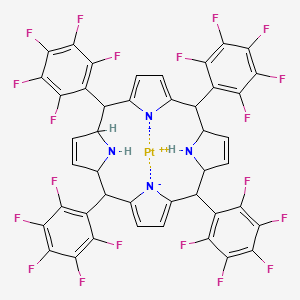
![4-O-[(2R,3S,4R,6S)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate](/img/structure/B15288651.png)
